2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chlorophenyl group and a fused pyranochromene ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form an intermediate chroman-4-one derivative. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. Molecular docking studies have shown that similar compounds can selectively bind to the colchicine binding site of tubulin, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrano[3,2-c]chromenes: Known for their anti-tumor and anti-inflammatory properties.
Dihydropyrano[2,3-c]pyrazoles: Exhibiting antimicrobial and anticancer activities.
Pyrano[2,3-c]carbazoles: Studied for their anticancer and antibacterial activities.
Uniqueness
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is unique due to its specific structural features, such as the chlorophenyl group and the fused pyranochromene ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C22H17ClO4 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C22H17ClO4/c1-11-9-18-20(14-3-2-4-15(14)22(25)27-18)21-19(11)16(24)10-17(26-21)12-5-7-13(23)8-6-12/h5-9,17H,2-4,10H2,1H3 |
InChI Key |
XLLRTUMTGDONEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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